molecular formula C21H24Cl2MnN2O5-4 B055074 Mn(5-Cl-Salahp)2 CAS No. 124430-02-0

Mn(5-Cl-Salahp)2

Cat. No.: B055074
CAS No.: 124430-02-0
M. Wt: 510.3 g/mol
InChI Key: VHHRSFACLDJVHE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Astragalin A can be synthesized through various methods. One common approach involves the glycosylation of kaempferol with glucose. This reaction typically requires the presence of a glycosyl donor, such as glucose, and a glycosyl acceptor, such as kaempferol, in the presence of an acid catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, Astragalin A is often extracted from natural sources using techniques such as microwave-assisted extraction, enzymatic extraction, and ultrasonic extraction . These methods are preferred due to their efficiency and ability to preserve the bioactive properties of the compound.

Comparison with Similar Compounds

Astragalin A is often compared with other flavonoids such as quercetin, kaempferol, and rutin . While all these compounds share similar structural features and pharmacological activities, Astragalin A is unique due to its specific glycosylation pattern, which enhances its bioavailability and stability .

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Rutin

Astragalin A stands out for its diverse therapeutic applications and potential for further development as a functional food ingredient and therapeutic agent.

Properties

CAS No.

124430-02-0

Molecular Formula

C21H24Cl2MnN2O5-4

Molecular Weight

510.3 g/mol

IUPAC Name

4-chloro-2-(3-oxidopropyliminomethyl)phenolate;manganese;methanol

InChI

InChI=1S/2C10H11ClNO2.CH4O.Mn/c2*11-9-2-3-10(14)8(6-9)7-12-4-1-5-13;1-2;/h2*2-3,6-7,14H,1,4-5H2;2H,1H3;/q2*-1;;/p-2

InChI Key

VHHRSFACLDJVHE-UHFFFAOYSA-L

SMILES

CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn]

Canonical SMILES

CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn]

Synonyms

is(3-(5-chlorosalicylideneamino)propanolato-O,N-O')manganese(IV)
Mn(5-Cl-SALAHP)2

Origin of Product

United States

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